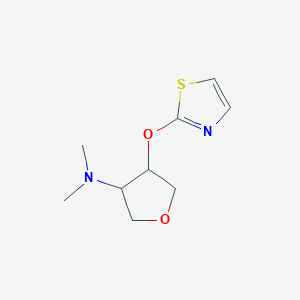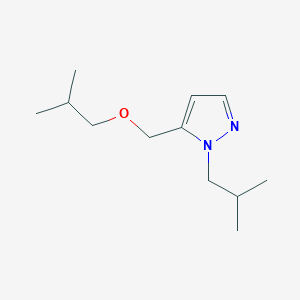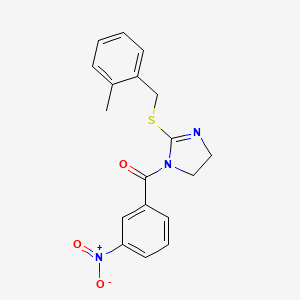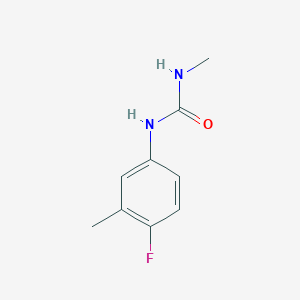![molecular formula C12H17Cl2F3N2O B2695865 2-[(Piperidin-4-yl)methoxy]-4-(trifluoromethyl)pyridine dihydrochloride CAS No. 2097937-49-8](/img/structure/B2695865.png)
2-[(Piperidin-4-yl)methoxy]-4-(trifluoromethyl)pyridine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride” has a molecular weight of 279.21 and its IUPAC name is 3-methyl-2-(piperidin-4-ylmethoxy)pyridine dihydrochloride . Another similar compound, “2-Methoxy-3-(piperidin-4-yl)pyridine dihydrochloride” has a molecular weight of 265.18 .
Molecular Structure Analysis
The molecular formula of “3-methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride” is C12H18N2O.2ClH . For “2-Methoxy-3-(piperidin-4-yl)pyridine dihydrochloride”, the molecular formula is C11H18Cl2N2O .Physical and Chemical Properties Analysis
The compound “3-methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride” is a solid . The compound “2-Methoxy-3-(piperidin-4-yl)pyridine dihydrochloride” also is a solid .Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
One study delved into the metabolism and disposition of BMS-690514, an inhibitor targeting various receptors, including epidermal growth factor and vascular endothelial growth factor receptors. This research highlighted the extensive metabolism of the compound, revealing that it undergoes multiple oxidation reactions and direct glucuronidation. The study's findings provide insight into the pharmacokinetic behavior of such compounds, showcasing the body's ability to metabolize and excrete drug-related radioactivity via bile and urine (L. Christopher et al., 2010).
Therapeutic Potential and Mechanisms
Another area of research focused on 5-Hydroxytryptamine1A (5-HT(1A)) receptors, crucial in treating anxiety and depression. A novel, selective antagonist, DU 125530, showed promise in clinical development for anxiety and mood disorders. This study, utilizing positron emission tomography (PET), demonstrated the ability to achieve high brain occupancy of the 5-HT(1A) receptor with minimal acute side effects, paving the way for new treatments (E. Rabiner et al., 2002).
Diagnostic Applications
Research on 18F-MPPF PET, a technique for evaluating drug-resistant temporal lobe epilepsy, highlights the application of receptor-targeting compounds in medical imaging. This study developed a voxel-based method to analyze asymmetries in 18F-MPPF PET images, significantly enhancing the sensitivity and specificity of this imaging technique for localizing the epileptogenic zone. Such advancements in diagnostic imaging are crucial for accurately assessing conditions like epilepsy and tailoring patient treatment plans (A. Didelot et al., 2010).
Propriétés
IUPAC Name |
2-(piperidin-4-ylmethoxy)-4-(trifluoromethyl)pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O.2ClH/c13-12(14,15)10-3-6-17-11(7-10)18-8-9-1-4-16-5-2-9;;/h3,6-7,9,16H,1-2,4-5,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOOULUMXMBSSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NC=CC(=C2)C(F)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(3,4-Dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2695791.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2695792.png)
![1'-(3,4-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2695793.png)



![4-oxo-4-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)butanamide](/img/structure/B2695799.png)



